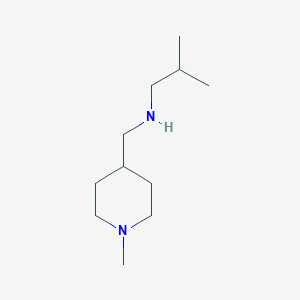![molecular formula C13H20N2O3 B2900276 4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile CAS No. 1436024-10-0](/img/structure/B2900276.png)
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile, also known as MPCC, is a compound that has attracted attention in the scientific community due to its potential applications in research.
Wirkmechanismus
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile works by binding to the active site of HIF-1α, preventing it from interacting with other proteins and inhibiting its activity. This inhibition leads to a decrease in the expression of genes that are involved in the growth and proliferation of cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of glucose and fatty acids. This inhibition can lead to a decrease in the production of ATP, the main energy source for cells, ultimately leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile in lab experiments is its specificity for HIF-1α, which allows for targeted inhibition of this protein. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the effects of this compound on other enzymes and proteins, which could lead to the development of new therapeutic agents for a variety of diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Synthesemethoden
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile can be synthesized through a multi-step process that involves the reaction of morpholine with 3-bromopropionyl chloride, followed by the addition of 5-methyl-2-oxolane-2-carboxylic acid and potassium carbonate. The resulting product is then treated with cyanogen bromide to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile has been used in various scientific studies due to its ability to inhibit the activity of certain enzymes. For example, this compound has been shown to inhibit the activity of a protein called HIF-1α, which is involved in the regulation of cellular responses to hypoxia. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making this compound a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
4-[3-(5-methyloxolan-2-yl)propanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-2-3-12(18-10)4-5-13(16)15-6-7-17-9-11(15)8-14/h10-12H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQAYGPUGYWCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCC(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900199.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900204.png)
![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2900205.png)
![2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline](/img/structure/B2900206.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2900208.png)
![1-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2900211.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)

![Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2900214.png)
![Methyl (E)-4-oxo-4-[2-(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)morpholin-4-yl]but-2-enoate](/img/structure/B2900215.png)
![4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2900216.png)